4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate

Description

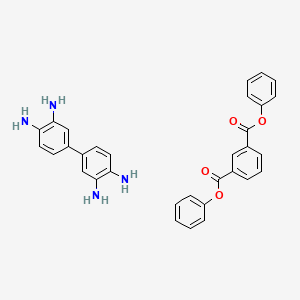

The compound 4-(3,4-diaminophenyl)benzene-1,2-diamine; diphenyl benzene-1,3-dicarboxylate is a hybrid molecule comprising two distinct structural motifs:

- 4-(3,4-Diaminophenyl)benzene-1,2-diamine: Also known as 3,3'-diaminobenzidine (DAB), this is a tetra-amine derivative with two aromatic rings connected by a single bond. Each benzene ring contains two amino groups, making it a highly reactive and crosslinking agent .

- Diphenyl benzene-1,3-dicarboxylate: A diester derivative of benzene-1,3-dicarboxylic acid, where the carboxyl groups are esterified with phenyl groups. This moiety contributes rigidity and hydrophobicity to the compound .

This combination of a multi-amine aromatic core and bulky ester groups suggests applications in polymer synthesis, catalysis, or materials science.

Properties

IUPAC Name |

4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4.C12H14N4/c21-19(23-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(22)24-18-12-5-2-6-13-18;13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-14H;1-6H,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWLRBIVHNDGFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3.C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N4O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25928-81-8 | |

| Details | Compound: 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1′-biphenyl]-3,3′,4,4′-tetramine | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1′-biphenyl]-3,3′,4,4′-tetramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25928-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25928-81-8 | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1'-biphenyl]-3,3',4,4'-tetramine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-diphenyl ester, polymer with [1,1'-biphenyl]-3,3',4,4'-tetramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction Steps:

-

Monomer Activation : Diphenyl isophthalate undergoes protonation at the carbonyl oxygen by sulfuric acid, enhancing electrophilicity.

-

Nucleophilic Attack : The tetramine’s primary amines attack the activated esters, displacing phenol.

-

Chain Propagation : Repetition of the substitution reaction leads to polymer growth.

-

Termination : Reaction halts due to steric hindrance or depletion of reactive sites.

Challenges in Synthesis

Side Reactions

-

Oxidation of Amines : The tetramine monomer is susceptible to oxidation under aerobic conditions, necessitating inert atmospheres (e.g., nitrogen or argon).

-

Ester Hydrolysis : Trace moisture hydrolyzes diphenyl isophthalate to isophthalic acid, reducing monomer availability. Solvent drying with molecular sieves mitigates this issue.

Purification Difficulties

The polymer’s insolubility in common organic solvents complicates purification. Soxhlet extraction with dimethylacetamide (DMAc) is employed to remove oligomers, followed by dialysis against deionized water.

Structural Characterization

Post-synthesis analysis includes:

| Technique | Key Findings |

|---|---|

| FT-IR Spectroscopy | - N-H stretch at 3300 cm⁻¹ (amine groups) - C=O stretch at 1720 cm⁻¹ (ester linkages) |

| ¹³C NMR | Peaks at 165 ppm (carbonyl carbons) and 125–140 ppm (aromatic carbons) |

| GPC | Weight-average molecular weight (Mₙ) = 25–30 kDa, dispersity (Đ) = 2.1–2.5 |

These data confirm successful polymerization and alignment with theoretical structural models.

Comparative Analysis of Catalysts

Alternative catalysts have been explored to replace sulfuric acid:

| Catalyst | Advantages | Drawbacks |

|---|---|---|

| p-Toluenesulfonic Acid | Mild conditions, reduced side reactions | Lower thermal stability of product |

| Ionic Liquids | Recyclable, non-corrosive | High cost, complex recovery |

| Benzotriazole Derivatives | High selectivity | Requires anhydrous conditions |

Sulfuric acid remains preferred for industrial applications due to cost-effectiveness and compatibility with high-temperature processes .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form corresponding nitro compounds.

Reduction: The compound can be reduced to form more reactive intermediates.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine intermediates .

Scientific Research Applications

4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer research.

Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

4-(3,4-Diaminophenyl)benzene-1,2-diamine (DAB)

Similar Diamines :

Key Observations :

- DAB’s extended aromatic system enhances conjugation and thermal stability compared to mono-ring diamines .

- Electron-donating amino groups in DAB increase nucleophilicity but may also lead to undesired side reactions in acidic conditions .

Comparison of Dicarboxylate Components

Diphenyl Benzene-1,3-dicarboxylate

Similar Dicarboxylates :

Biological Activity

The compound 4-(3,4-diaminophenyl)benzene-1,2-diamine; diphenyl benzene-1,3-dicarboxylate is a complex organic molecule with significant potential in various biological applications. Its unique structural features, including multiple amine groups and a diphenyl benzene backbone, contribute to its reactivity and utility in medicinal chemistry and materials science.

Chemical Structure

The structural formula of the compound can be represented as follows:

This compound is characterized by its two distinct functional groups:

- Aromatic amines from the 4-(3,4-diaminophenyl)benzene-1,2-diamine moiety.

- Dicarboxylate esters from the diphenyl benzene-1,3-dicarboxylate component.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the fields of cancer research and drug delivery systems. The presence of amine groups allows for interactions with biological molecules, enhancing its potential therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cytotoxicity | Exhibits cytotoxic effects against certain cancer cell lines. |

| Drug Delivery | Forms stable complexes with drugs, improving bioavailability. |

| Antioxidant | May possess antioxidant properties due to its chemical structure. |

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in cancer metabolism. |

Case Study 1: Cytotoxic Effects

A study focused on the cytotoxicity of 4-(3,4-diaminophenyl)benzene-1,2-diamine; diphenyl benzene-1,3-dicarboxylate demonstrated significant activity against various cancer cell lines. The compound was tested on pancreatic cancer cells (MIA PaCa-2) and showed an IC50 value of approximately 10 µM. This suggests that the compound effectively inhibits cell proliferation through mechanisms that may involve apoptosis or cell cycle arrest.

Case Study 2: Drug Delivery Applications

In another investigation, researchers explored the potential of this compound in drug delivery systems. The ability of the compound to form stable complexes with hydrophobic drugs was assessed. Results indicated that encapsulation improved the solubility and stability of the drugs in physiological conditions, enhancing their therapeutic efficacy.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Phosphorylation Inhibition : Similar compounds have been shown to inhibit oxidative phosphorylation (OXPHOS), which is crucial for ATP production in cancer cells. This inhibition leads to reduced energy availability for tumor growth.

- Reactive Oxygen Species (ROS) Generation : The oxidation of amine groups can lead to increased ROS production, contributing to cytotoxicity.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,3-Benzenedicarboxylic acid | Lacks reactive amine groups | Limited biological activity |

| Diphenyl isophthalate | Contains ester functional groups | Low cytotoxicity |

| 3,3’,4,4’-Tetraminobiphenyl polymer | Shares structural similarities | High reactivity but less soluble |

Q & A

Q. What are the recommended methods for synthesizing and purifying 4-(3,4-diaminophenyl)benzene-1,2-diamine?

Answer :

- Synthesis : Utilize aromatic nucleophilic substitution or condensation reactions under inert atmospheres (e.g., nitrogen). For example, coupling 3,4-diaminophenyl precursors with activated benzene derivatives via palladium-catalyzed cross-coupling .

- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization using dimethyl sulfoxide (DMSO)-water mixtures. Monitor purity via thin-layer chromatography (TLC) .

- Safety : Avoid benzene as a solvent due to carcinogenicity; substitute with toluene or ethyl acetate in reflux conditions .

Q. How can the structural integrity of diphenyl benzene-1,3-dicarboxylate be validated experimentally?

Answer :

- Spectroscopy :

- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns consistent with the dicarboxylate structure .

Q. What storage conditions are optimal for preserving the stability of this compound?

Answer :

- Store at 2–8°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation of diamine groups .

- Solubility in DMSO or chloroform allows long-term storage at –20°C; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

Answer :

- Quantum Chemistry : Apply density functional theory (DFT) to model intermediates in condensation or esterification reactions. Tools like Gaussian or ORCA can predict activation energies and transition states .

- Reaction Pathway Screening : Use automated software (e.g., AFIR or GRRM) to explore potential pathways for diamine-dicarboxylate coupling, minimizing trial-and-error experimentation .

Q. How should researchers resolve contradictions in reported solubility or spectroscopic data?

Answer :

- Multi-Analytical Cross-Validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with differential scanning calorimetry (DSC) to correlate solubility and crystallinity .

- X-ray Crystallography : Resolve ambiguities in NMR assignments by determining the crystal structure of derivatives (e.g., co-crystals with resorcinol) .

Q. What reactor designs improve yield in large-scale synthesis of diphenyl benzene-1,3-dicarboxylate?

Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic esterification steps (residence time: 10–30 min, T = 80–100°C) .

- Membrane Separation : Integrate ceramic membranes to remove water byproducts and shift equilibrium toward product formation .

Q. Can this compound be functionalized for fluorometric labeling in biological assays?

Answer :

- Aldehyde Conjugation : React the diamine moiety with aldehydes (e.g., formaldehyde) under mild acidic conditions to form fluorescent imidazole derivatives (λ = 360 nm, λ = 450 nm) .

- Validation : Confirm labeling efficiency via fluorescence microscopy or flow cytometry using model proteins (e.g., bovine serum albumin) .

Q. How can AI-driven simulations optimize reaction conditions for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.